

# 4-Chloro-5-nitropyridin-2(1H)-one CAS number

## 850663-54-6

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### Compound of Interest

Compound Name: 4-Chloro-5-nitropyridin-2(1H)-one

Cat. No.: B1389284

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An In-Depth Technical Guide to **4-Chloro-5-nitropyridin-2(1H)-one** (CAS 850663-54-6) for Researchers and Drug Development Professionals

## Introduction

**4-Chloro-5-nitropyridin-2(1H)-one** is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridinone core, is strategically embellished with three key functional groups: a hydroxyl group (in its tautomeric form), a chloro group, and a nitro group. This arrangement makes it a powerful and versatile building block.

The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the C4-position, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile introduction of a wide array of functional groups and molecular scaffolds. Consequently, **4-Chloro-5-nitropyridin-2(1H)-one** serves as a crucial intermediate in the synthesis of more complex, biologically active molecules, including potential therapeutics and agrochemicals.<sup>[1][2][3]</sup> One notable application is its use as a reactant in the design and synthesis of novel cyclohexyloxy-pyridyl derivatives that function as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in metabolic disorders.<sup>[4][5]</sup>

This guide provides a comprehensive technical overview of its physicochemical properties, a detailed synthesis protocol, its reactivity profile, a practical experimental workflow for its derivatization, and essential safety information.

## Section 1: Physicochemical and Spectroscopic Profile

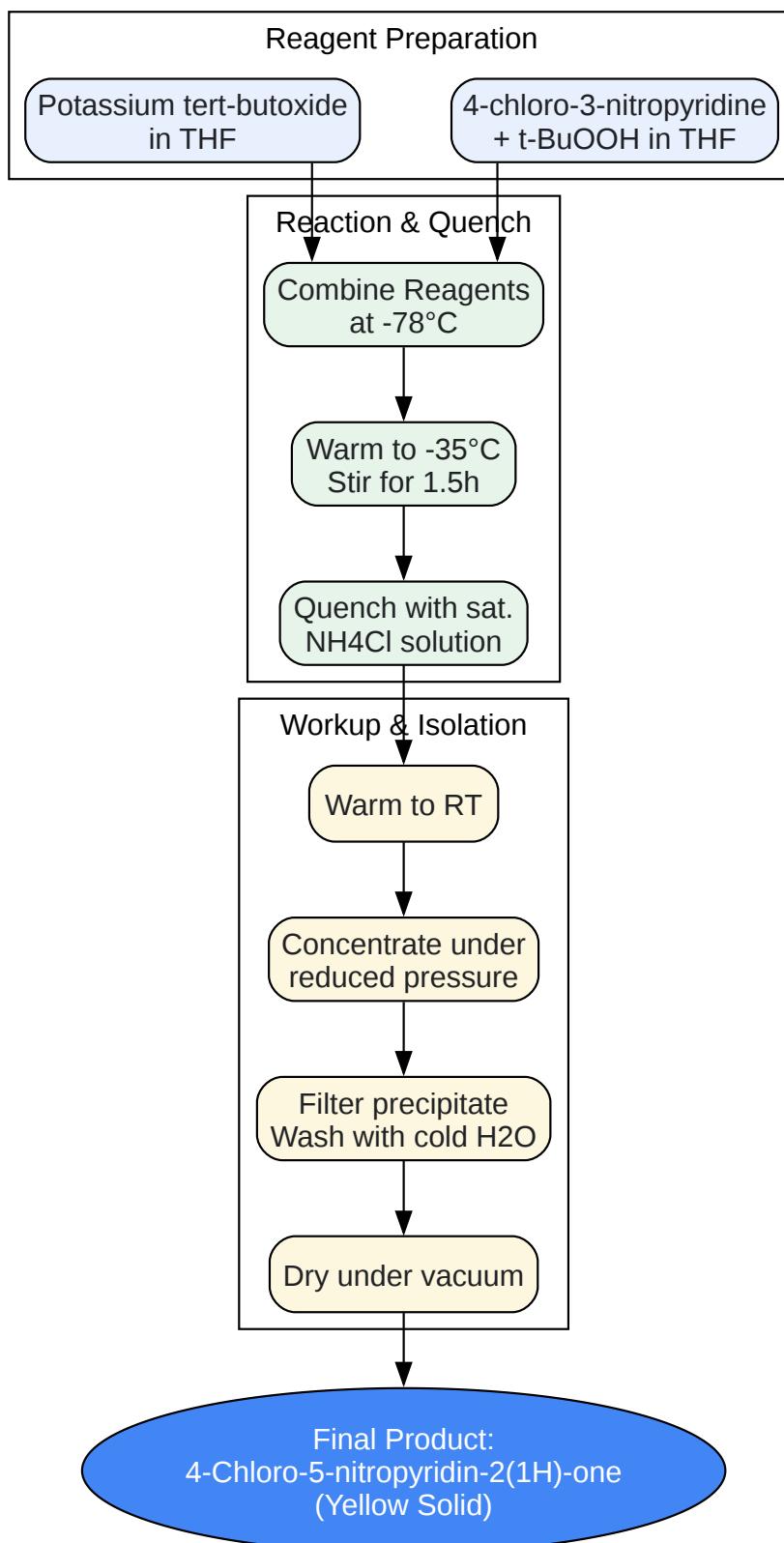
The compound exists in tautomeric equilibrium between the pyridin-2(1H)-one and 2-hydroxypyridine forms, with the pyridinone form generally predominating in solid and solution phases. All key data has been consolidated into the table below for efficient reference.

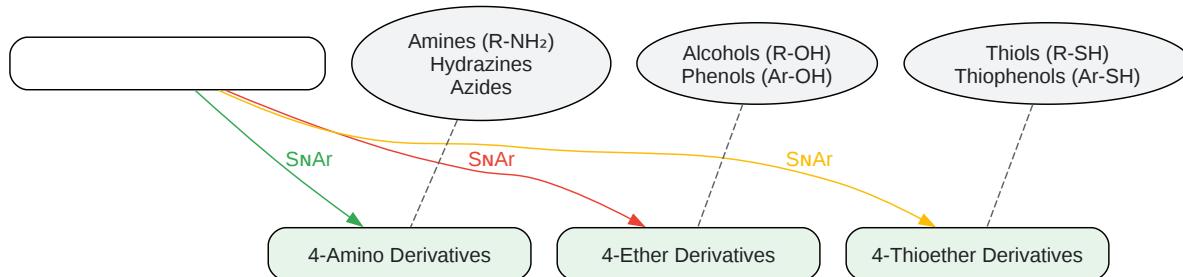
Property	Value	Source(s)
CAS Number	850663-54-6	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>3</sub>	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Molecular Weight	174.54 g/mol	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Appearance	Dark yellow to brown solid	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Purity	≥95% - 97%+	<a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Density (Predicted)	1.6 - 1.664 g/cm <sup>3</sup>	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[11]</a>
Boiling Point (Predicted)	258.0 - 430.9 °C at 760 mmHg	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[11]</a>
pKa (Predicted)	6.59 ± 0.10	<a href="#">[4]</a> <a href="#">[5]</a>
Storage Conditions	Store in a cool, dry, well-ventilated place. Inert atmosphere. Recommended storage at 2-8°C or in a freezer under -20°C.	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 6.36 (1H, s), 8.73 (1H, s)	<a href="#">[4]</a>
Mass Spectrum (m/z)	173 ([M-H] <sup>-</sup> )	<a href="#">[4]</a>

## Section 2: Synthesis and Purification

The synthesis of **4-Chloro-5-nitropyridin-2(1H)-one** can be effectively achieved from 4-chloro-3-nitropyridine. The following protocol is based on a reported procedure and provides a high yield of the target compound.[\[4\]](#)

## Synthesis Workflow Diagram





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